molecular formula C7H10N2O3 B137168 5-Aminomethylisoxazole-3-propionic acid CAS No. 138741-63-6

5-Aminomethylisoxazole-3-propionic acid

Cat. No. B137168
M. Wt: 170.17 g/mol
InChI Key: IJLZDSHZAXWWRU-UHFFFAOYSA-N
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Description

5-Aminomethylisoxazole-3-propionic acid (AMPA) is a synthetic compound that belongs to the family of glutamate receptor agonists. It is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. AMPA is known to activate the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain.

Mechanism Of Action

5-Aminomethylisoxazole-3-propionic acid binds to the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors and activates them, leading to depolarization of the postsynaptic neuron and the generation of action potentials. This process is known as fast excitatory neurotransmission. The activation of 5-Aminomethylisoxazole-3-propionic acid receptors can also lead to the induction of LTP or LTD, depending on the frequency and duration of the stimulation.

Biochemical And Physiological Effects

5-Aminomethylisoxazole-3-propionic acid has several biochemical and physiological effects on the brain. It can increase the release of neurotransmitters, such as dopamine and serotonin, and modulate their activity. It can also increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 5-Aminomethylisoxazole-3-propionic acid can also increase the number and density of 5-Aminomethylisoxazole-3-propionic acid receptors on the postsynaptic membrane, leading to enhanced synaptic transmission and plasticity.

Advantages And Limitations For Lab Experiments

5-Aminomethylisoxazole-3-propionic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to use. It can induce LTP and LTD reliably and reproducibly, making it a useful tool for studying synaptic plasticity. However, there are also some limitations to using 5-Aminomethylisoxazole-3-propionic acid in lab experiments. It can be toxic to neurons at high concentrations, and its effects can be influenced by other factors, such as the presence of other neurotransmitters or neuromodulators.

Future Directions

There are several future directions for research on 5-Aminomethylisoxazole-3-propionic acid. One area of interest is the development of new compounds that can selectively activate or inhibit 5-Aminomethylisoxazole-3-propionic acid receptors, without affecting other glutamate receptor subtypes. Another area of interest is the role of 5-Aminomethylisoxazole-3-propionic acid receptors in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor dysfunction in these disorders could lead to the development of new therapies. Finally, there is also interest in the role of 5-Aminomethylisoxazole-3-propionic acid receptors in non-neuronal cells, such as immune cells and cancer cells, and their potential as therapeutic targets in these contexts.
Conclusion
In conclusion, 5-Aminomethylisoxazole-3-propionic acid is a synthetic compound that is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Understanding the mechanisms of 5-Aminomethylisoxazole-3-propionic acid receptor function and dysfunction could lead to the development of new therapies for neurological disorders and other diseases.

Synthesis Methods

5-Aminomethylisoxazole-3-propionic acid can be synthesized by several methods, but the most common one is the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and methylamine. This reaction leads to the formation of 5-Aminomethylisoxazole-3-propionic acid in high yields and purity. Other methods include the reaction between 2,3-dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide and ammonia or primary amines.

Scientific Research Applications

5-Aminomethylisoxazole-3-propionic acid is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is known to activate the 5-Aminomethylisoxazole-3-propionic acid subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. 5-Aminomethylisoxazole-3-propionic acid is used to induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are believed to underlie learning and memory processes. 5-Aminomethylisoxazole-3-propionic acid is also used to study the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

CAS RN

138741-63-6

Product Name

5-Aminomethylisoxazole-3-propionic acid

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid

InChI

InChI=1S/C7H10N2O3/c8-4-6-3-5(9-12-6)1-2-7(10)11/h3H,1-2,4,8H2,(H,10,11)

InChI Key

IJLZDSHZAXWWRU-UHFFFAOYSA-N

SMILES

C1=C(ON=C1CCC(=O)O)CN

Canonical SMILES

C1=C(ON=C1CCC(=O)O)CN

synonyms

3-Isoxazolepropanoicacid,5-(aminomethyl)-(9CI)

Origin of Product

United States

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